![molecular formula C16H13NO4 B2834900 4-(4-(2-Methoxyphenyl)isoxazol-5-yl)benzene-1,3-diol CAS No. 903190-21-6](/img/structure/B2834900.png)
4-(4-(2-Methoxyphenyl)isoxazol-5-yl)benzene-1,3-diol
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Overview
Description
4-(4-(2-Methoxyphenyl)isoxazol-5-yl)benzene-1,3-diol, also known as MIBD, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MIBD is a derivative of resveratrol, a natural compound found in grapes, berries, and peanuts, which has been shown to possess a wide range of health benefits. MIBD has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and potential applications have been extensively studied.
Scientific Research Applications
Molecular Aggregation Studies
Matwijczuk et al. (2016) explored the spectroscopic properties of certain compounds similar to 4-(4-(2-Methoxyphenyl)isoxazol-5-yl)benzene-1,3-diol in organic solvents. They found that fluorescence lifetimes and circular dichroism spectra varied with compound concentration, indicating aggregation effects influenced by molecular structure. This study is significant for understanding the molecular aggregation behavior of similar compounds in various solvents (Matwijczuk et al., 2016).
Synthesis and Structural Analysis
Long et al. (2019) synthesized an isoxazole derivative structurally similar to the compound . They characterized it using spectroscopy and X-ray diffraction, offering insights into the structural properties of such molecules (Long et al., 2019).
Antioxidant Activity Research
Lavanya et al. (2014) investigated the antioxidant activity of compounds related to 4-(4-(2-Methoxyphenyl)isoxazol-5-yl)benzene-1,3-diol. They discovered that certain compounds exhibited significant radical scavenging activity, highlighting the potential of these molecules in antioxidant applications (Lavanya et al., 2014).
Studies in Liposome Systems
Kluczyk et al. (2016) investigated the molecular organization of compounds from the 1,3,4-thiadiazole group (related to the compound of interest) in liposome systems. They found that molecular aggregation effects were influenced by the alkyl substituent structure, providing insights relevant to biological systems (Kluczyk et al., 2016).
Mechanism of Action
Target of Action
The primary target of 4-(4-(2-Methoxyphenyl)isoxazol-5-yl)benzene-1,3-diol is the Pyruvate dehydrogenase [lipoamide] kinase isozyme 4, mitochondrial . This enzyme plays a crucial role in the regulation of the pyruvate dehydrogenase complex, a critical multi-enzyme complex involved in the metabolic pathway that converts carbohydrates into energy.
Mode of Action
It is known to interact with its target enzyme, potentially influencing its activity and thus the functioning of the pyruvate dehydrogenase complex .
Biochemical Pathways
The compound’s interaction with the pyruvate dehydrogenase complex affects the metabolic pathway that converts carbohydrates into energy. This can have downstream effects on energy production and utilization within the cell .
properties
IUPAC Name |
4-[4-(2-methoxyphenyl)-1,2-oxazol-5-yl]benzene-1,3-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c1-20-15-5-3-2-4-11(15)13-9-17-21-16(13)12-7-6-10(18)8-14(12)19/h2-9,18-19H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGFETQTNBBJNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=C(ON=C2)C3=C(C=C(C=C3)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(2-Methoxyphenyl)-1,2-oxazol-5-yl]benzene-1,3-diol |
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